

Spectroscopic and Synthetic Profile of 3-(Phenylselanyl)nonan-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Phenylselanyl)nonan-2-OL

Cat. No.: B15160331

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Executive Summary

This technical guide provides a detailed theoretical spectroscopic and synthetic overview of the novel compound **3-(Phenylselanyl)nonan-2-ol**. Due to the absence of published experimental data for this specific molecule, this document leverages established principles of spectroscopy and organoselenium chemistry to predict its spectral characteristics. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of similar β -hydroxy selenides, a class of compounds with potential applications in organic synthesis and medicinal chemistry. The presented protocols and data are derived from analogous compounds and are intended to be a starting point for further experimental investigation.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-(Phenylselanyl)nonan-2-ol**. These predictions are based on the analysis of its constituent functional groups and comparison with structurally related molecules.

Table 1: Predicted ¹H NMR Spectroscopic Data

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)



| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|-------------------------|--------------|-------------|------------------------------------------------------------------|
| ~ 7.55 - 7.45 | m | 2Н | ortho-Protons of Phenyl group |
| ~ 7.35 - 7.25 | m | 3H | meta- and para- Protons of Phenyl group |
| ~ 3.90 | m | 1H | CH-OH (C2-H) |
| ~ 3.30 | m | 1H | CH-SePh (C3-H) |
| ~ 2.00 | s (broad) | 1H | -OH |
| ~ 1.70 - 1.50 | m | 2H | -CH ₂ - (C4-H ₂) |
| ~ 1.40 - 1.20 | m | 8H | -CH ₂ - (C5-H ₂ to C8- H ₂) |
| ~ 1.25 | d | 3H | -CH3 (C1-H3) |
| ~ 0.90 | t | 3H | -CH₃ (C9-H₃) |

Table 2: Predicted ¹³C NMR Spectroscopic Data

Solvent: CDCl₃, Reference: CDCl₃ (δ 77.16 ppm)



| Chemical Shift (δ, ppm) | Assignment |
|-------------------------|-------------------------------|
| ~ 135.0 | ipso-Carbon of Phenyl group |
| ~ 129.5 | ortho-Carbons of Phenyl group |
| ~ 129.0 | para-Carbon of Phenyl group |
| ~ 127.5 | meta-Carbons of Phenyl group |
| ~ 71.0 | C2 (CH-OH) |
| ~ 55.0 | C3 (CH-SePh) |
| ~ 35.0 | C4 |
| ~ 31.8 | C7 |
| ~ 29.2 | C6 |
| ~ 25.5 | C5 |
| ~ 22.6 | C8 |
| ~ 21.0 | C1 |
| ~ 14.1 | C9 |

Table 3: Predicted IR Spectroscopic Data



| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|---------------|----------------------------------------------------|
| ~ 3400 | Broad | O-H stretch (alcohol) |
| ~ 3060 | Medium | C-H stretch (aromatic) |
| ~ 2955, 2925, 2855 | Strong | C-H stretch (aliphatic) |
| ~ 1580, 1480 | Medium-Strong | C=C stretch (aromatic ring) |
| ~ 1080 | Medium | C-O stretch (secondary alcohol) |
| ~ 740, 690 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
| ~ 500-450 | Weak-Medium | C-Se stretch |

Table 4: Predicted Mass Spectrometry (EI) Data

| m/z | Relative Intensity | Proposed Fragment |
|-----|--------------------|-------------------------------------------------|
| 300 | Low | [M] ⁺ (for ⁸⁰ Se isotope) |
| 298 | Low | [M] ⁺ (for ⁷⁸ Se isotope) |
| 282 | Medium | [M - H ₂ O] ⁺ |
| 157 | High | [C ₆ H₅Se] ⁺ |
| 143 | Medium | [M - C ₆ H₅Se] ⁺ |
| 45 | High | [C ₂ H ₅ O] ⁺ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of **3-(Phenylselanyl)nonan-2-ol**.

Synthesis Protocol: Electrophilic Selenation of an Alkene



A common method for the synthesis of β -hydroxy selenides is the hydroxyselenenylation of an alkene.

Materials:

- 1-Nonene
- Diphenyl diselenide (Ph₂Se₂)
- An oxidizing agent (e.g., m-chloroperoxybenzoic acid, m-CPBA) or an electrophilic selenium reagent promoter (e.g., iodine)
- Solvent system (e.g., acetonitrile/water or dichloromethane)
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous magnesium sulfate
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve diphenyl diselenide in the chosen organic solvent.
- Add the oxidizing agent or promoter portion-wise at 0 °C to generate the electrophilic selenium species.
- To this mixture, add a solution of 1-nonene in the same solvent dropwise.
- Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).



- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Concentrate the solution under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Spectroscopic Characterization Protocols

2.2.1 NMR Spectroscopy

- Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).
- Transfer the solution to a 5 mm NMR tube.
- Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- Process the spectra using appropriate software, referencing the residual solvent peak.

2.2.2 IR Spectroscopy

- Obtain the infrared spectrum of the purified product using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Apply a small amount of the neat liquid sample directly to the ATR crystal.
- Record the spectrum over a range of 4000-400 cm⁻¹.

2.2.3 Mass Spectrometry

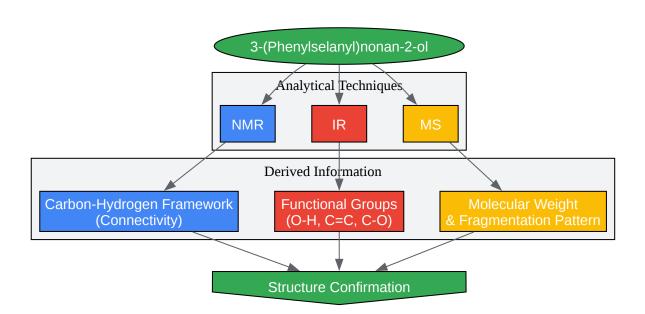
- Introduce a dilute solution of the purified product into a mass spectrometer, typically using an electron ionization (EI) source.
- Acquire the mass spectrum over a suitable m/z range (e.g., 40-400 amu).

Workflow and Pathway Visualizations



The following diagrams illustrate the logical workflow for the synthesis and characterization of **3-(Phenylselanyl)nonan-2-ol**.





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